molecular formula C20H29BrN2O3 B11440319 N'-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide

N'-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide

Cat. No.: B11440319
M. Wt: 425.4 g/mol
InChI Key: QISJTFQIKDAKLV-UHFFFAOYSA-N
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Description

N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide is an organic compound with a complex molecular structure. It contains 52 atoms, including hydrogen, carbon, nitrogen, oxygen, and bromine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromophenol with 2-bromopentanoic acid to form 2-(4-bromophenoxy)pentanoic acid. This intermediate is then reacted with 4-ethylcyclohexanecarbohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may produce various substituted derivatives .

Scientific Research Applications

N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide
  • N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylbenzohydrazide

Uniqueness

N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexanecarbohydrazide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties may include solubility, reactivity, and biological activity, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C20H29BrN2O3

Molecular Weight

425.4 g/mol

IUPAC Name

N'-[2-(4-bromophenoxy)pentanoyl]-4-ethylcyclohexane-1-carbohydrazide

InChI

InChI=1S/C20H29BrN2O3/c1-3-5-18(26-17-12-10-16(21)11-13-17)20(25)23-22-19(24)15-8-6-14(4-2)7-9-15/h10-15,18H,3-9H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

QISJTFQIKDAKLV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NNC(=O)C1CCC(CC1)CC)OC2=CC=C(C=C2)Br

Origin of Product

United States

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